Melatonin-d4

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of melatonin involves several enzymatic steps, starting from the amino acid tryptophan. Initially, tryptophan is converted into serotonin through a series of reactions involving tryptophan hydroxylase and 5-hydroxytryptophan decarboxylase. Serotonin is then acetylated by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is finally methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin. This process occurs primarily in the pineal gland but also in other tissues, including the retina and the gastrointestinal tract (Tan et al., 2015).

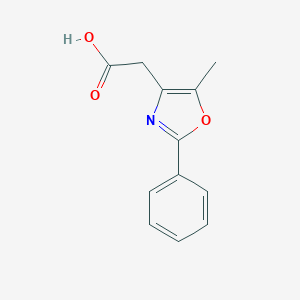

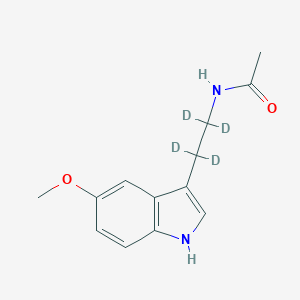

Molecular Structure Analysis

Melatonin's molecular structure is characterized by an indole ring, which plays a crucial role in its ability to interact with melatonin receptors and perform its biological functions. The indole ring is essential for crossing the blood-brain barrier, enabling melatonin to exert its effects on the central nervous system. The presence of methoxy and acetyl groups in its structure contribute to its hydrophobic nature, allowing for easy passage through cell membranes (Almeida et al., 2004).

Applications De Recherche Scientifique

Memory and Neurodegeneration : Melatonin has been shown to alleviate memory impairment, neuroinflammation, and neurodegeneration, possibly through the RAGE/NF-KB/JNK pathway in aging mouse models (Ali et al., 2015).

Cancer Treatment Potential : It has potential in cancer treatment as a free radical scavenger, antioxidant, and immunomodulatory agent (Vijayalaxmi et al., 2002).

Sleep Aid and Antioxidant : Melatonin is clinically effective as a sleep aid and a powerful antioxidant, and it is used as a dietary supplement (Germann et al., 2016).

Circadian Rhythm Disorders : The hormone is important for investigating human biological rhythms and has potential therapeutic applications, including treating circadian rhythm disorders (Arendt, 2005).

Food Intake Regulation : It reduces food intake by stimulating molecules involved in appetite inhibition and decreasing growth and lipid metabolism signals (Piccinetti et al., 2013).

Sleep Quality Improvement : Melatonin can phase shift circadian rhythms, induce transient sleepiness, and suppress core body temperature, improving sleep quality (Deacon et al., 1994).

Stroke Neuroprotection : It has shown effectiveness as a free radical scavenger and antioxidant, and is being investigated for potential melatonin-based therapeutics in stroke treatment (Watson et al., 2016).

Managing Seasonal Affective Disorder : Melatonin can be used to manipulate circadian processes like the sleep-wake cycle, which are disrupted in conditions like seasonal affective disorder (Pévet, 2002).

Degenerative Diseases and Cancer : It acts as a circadian synchronizer, preventive and therapeutic agent in many degenerative diseases, especially hormone-dependent cancers (Socaciu et al., 2020).

Hepatoprotective Properties : Melatonin has hepatoprotective properties and affects carbohydrate metabolism, improving the treatment of diabetes mellitus type 2 (Oleshchuk et al., 2017).

Treatment for Primary Adult Sleep Disorders : Exogenous melatonin reduces sleep onset latency in primary insomnia, delayed sleep phase syndrome, and regulates sleep-wake patterns in blind patients (Auld et al., 2017).

Safety And Hazards

Orientations Futures

Research on melatonin remains one of the major hot spots in the field of disease treatment. The structure and normal physiological functions of melatonin have been intensively studied in the past few years. And clinical application research and target of melatonin treatment for different diseases and target-based drug design will certainly become the focus of melatonin research .

Propriétés

IUPAC Name |

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493915 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melatonin-d4 | |

CAS RN |

66521-38-8 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

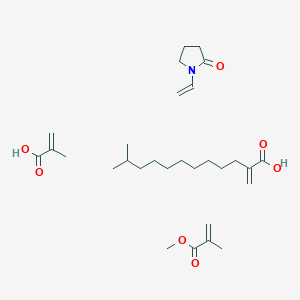

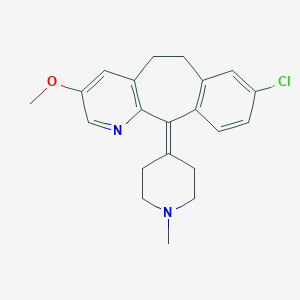

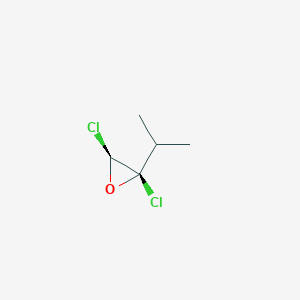

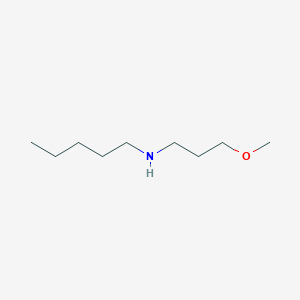

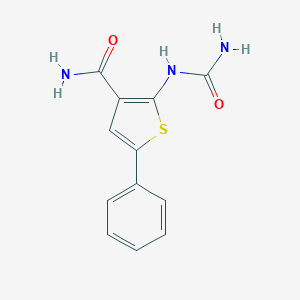

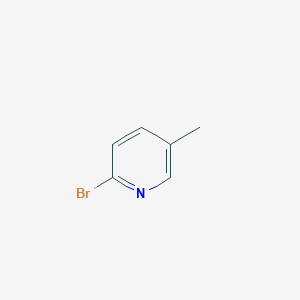

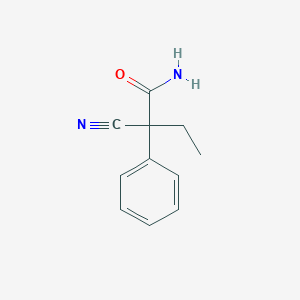

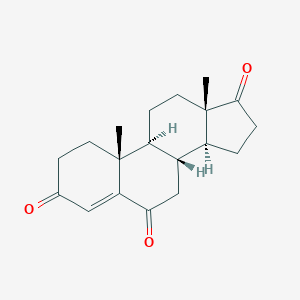

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

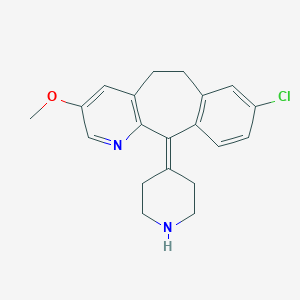

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)